N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide
Overview
Description
N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide is a complex organic compound known for its unique structure and properties. It is a derivative of galactopyranoside and is characterized by the presence of a nitrophenyl group and a palmitamide chain. This compound is primarily used as a chromogenic substrate in biochemical assays, particularly for the diagnosis of certain diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide typically involves the reaction of 2-nitrophenyl beta-D-galactopyranoside with palmitoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods such as high-performance liquid chromatography are employed to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under mild conditions.
Substitution: The galactopyranoside moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted galactopyranoside derivatives.
Scientific Research Applications
N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide has several scientific research applications:
Biochemistry: Used as a chromogenic substrate for enzyme assays, particularly for beta-galactosidase activity.
Medicine: Employed in diagnostic assays for diseases such as Krabbe’s disease.
Chemistry: Utilized in the study of carbohydrate chemistry and glycosylation reactions.
Industry: Applied in the development of biosensors and analytical devices
Mechanism of Action
The compound exerts its effects primarily through its interaction with beta-galactosidase. Upon hydrolysis by the enzyme, N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide releases a chromogenic product that can be quantitatively measured. This reaction is used to monitor enzyme activity and diagnose certain metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenyl beta-D-galactopyranoside: A simpler analog used in similar biochemical assays.
4-Nitrophenyl beta-D-galactopyranoside: Another analog with a different substitution pattern on the phenyl ring.
Uniqueness
N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide is unique due to its long palmitamide chain, which enhances its hydrophobicity and allows for its incorporation into lipid-based systems. This property makes it particularly useful in the development of biosensors and diagnostic assays that require membrane integration .
Properties
IUPAC Name |
N-[5-nitro-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)29-21-18-20(30(36)37)16-17-22(21)38-28-27(35)26(34)25(33)23(19-31)39-28/h16-18,23,25-28,31,33-35H,2-15,19H2,1H3,(H,29,32)/t23-,25+,26+,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQANZNCUHNPTGV-FWZZJMFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189572 | |
Record name | N-[2-(β-D-Galactopyranosyloxy)-5-nitrophenyl]hexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63424-42-0 | |
Record name | N-[2-(β-D-Galactopyranosyloxy)-5-nitrophenyl]hexadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63424-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexadecanoylamino-4-nitrophenyl-beta-D-galactopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063424420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(β-D-Galactopyranosyloxy)-5-nitrophenyl]hexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(β-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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